
1-(Iodomethyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with an iodomethyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with iodomethane in the presence of a base. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of carbenes, which react with alkenes to form cyclopropane derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)cyclopropanol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of cyclopropyl derivatives with different substituents.
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylmethanol.
Scientific Research Applications
1-(Iodomethyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)cyclopropanol involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the unique electronic and steric properties of the cyclopropane ring .
Comparison with Similar Compounds
Cyclopropanol: Lacks the iodomethyl group, making it less reactive in substitution reactions.
Cyclopropylmethanol: Similar structure but without the hydroxyl group on the cyclopropane ring.
Iodomethylcyclopropane: Lacks the hydroxyl group, affecting its reactivity in oxidation and reduction reactions.
Uniqueness: 1-(Iodomethyl)cyclopropanol is unique due to the combination of the iodomethyl and hydroxyl groups on the cyclopropane ring. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C4H7IO |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
1-(iodomethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H7IO/c5-3-4(6)1-2-4/h6H,1-3H2 |
InChI Key |
ORFNXALNSWJFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

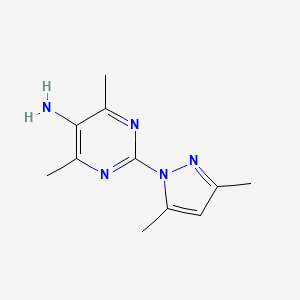
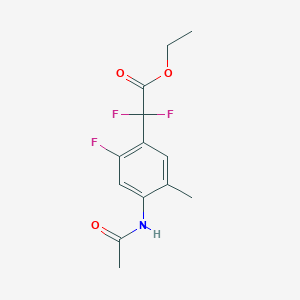
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)

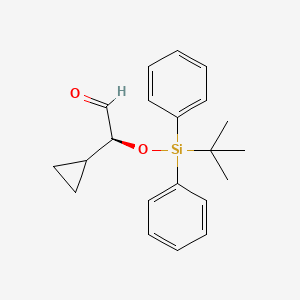
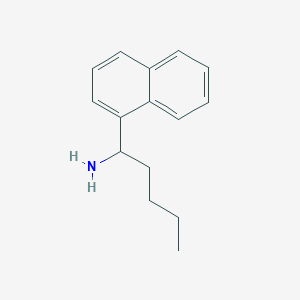


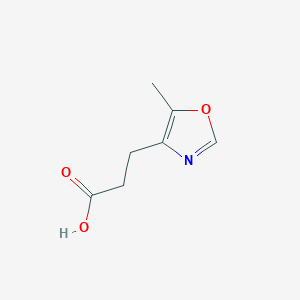

![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
